Cas no 185307-99-7 (9H-fluoren-9-ylmethyl N-(4-hydroxycyclohexyl)carbamate)

Technical Introduction: 9H-Fluoren-9-ylmethyl N-(4-hydroxycyclohexyl)carbamate is a specialized carbamate derivative used in organic synthesis and peptide chemistry. Its key structural features include a fluorenylmethyl (Fmoc) protecting group and a hydroxycyclohexyl moiety, making it valuable for selective amine protection in solid-phase peptide synthesis (SPPS). The Fmoc group offers stability under basic conditions while being cleavable under mild acidic conditions, ensuring compatibility with sensitive substrates. The hydroxycyclohexyl group enhances solubility and introduces a polar functional handle for further modifications. This compound is particularly useful in the synthesis of complex peptides and biomolecules, where precise protection and deprotection strategies are critical. Its reliability and versatility make it a preferred choice in research and pharmaceutical applications.
9H-fluoren-9-ylmethyl N-(4-hydroxycyclohexyl)carbamate structure
185307-99-7 structure
商品名:9H-fluoren-9-ylmethyl N-(4-hydroxycyclohexyl)carbamate
CAS番号:185307-99-7
MF:C21H23NO3
メガワット:337.412225961685
CID:6289949
PubChem ID:53718810

9H-fluoren-9-ylmethyl N-(4-hydroxycyclohexyl)carbamate 化学的及び物理的性質

名前と識別子

    • CS-0236973
    • 185307-99-7
    • 2387676-48-2
    • EN300-7226234
    • (9H-fluoren-9-yl)methyl N-[(1s,4s)-4-hydroxycyclohexyl]carbamate
    • (9H-fluoren-9-yl)methyl N-[(1r,4r)-4-hydroxycyclohexyl]carbamate
    • EN300-7234223
    • (9H-fluoren-9-yl)methyl N-(4-hydroxycyclohexyl)carbamate
    • SCHEMBL19471878
    • EN300-175891
    • AKOS012614819
    • 9H-fluoren-9-ylmethylN-(4-hydroxycyclohexyl)carbamate
    • 9H-fluoren-9-ylmethyl N-(4-hydroxycyclohexyl)carbamate
    • 1341479-28-4
    • SCHEMBL8664914
    • インチ: 1S/C21H23NO3/c23-15-11-9-14(10-12-15)22-21(24)25-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20,23H,9-13H2,(H,22,24)
    • InChIKey: CFUJPPDHENSXIG-UHFFFAOYSA-N
    • ほほえんだ: OC1CCC(CC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 337.16779360g/mol
  • どういたいしつりょう: 337.16779360g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 25
  • 回転可能化学結合数: 4
  • 複雑さ: 438
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.7
  • トポロジー分子極性表面積: 58.6Ų

9H-fluoren-9-ylmethyl N-(4-hydroxycyclohexyl)carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7234223-10.0g
(9H-fluoren-9-yl)methyl N-[(1r,4r)-4-hydroxycyclohexyl]carbamate
185307-99-7
10g
$5221.0 2023-06-08
Enamine
EN300-7234223-0.25g
(9H-fluoren-9-yl)methyl N-[(1r,4r)-4-hydroxycyclohexyl]carbamate
185307-99-7
0.25g
$1117.0 2023-06-08
Enamine
EN300-7234223-5.0g
(9H-fluoren-9-yl)methyl N-[(1r,4r)-4-hydroxycyclohexyl]carbamate
185307-99-7
5g
$3520.0 2023-06-08
Enamine
EN300-7234223-0.05g
(9H-fluoren-9-yl)methyl N-[(1r,4r)-4-hydroxycyclohexyl]carbamate
185307-99-7
0.05g
$1020.0 2023-06-08
Enamine
EN300-7234223-1.0g
(9H-fluoren-9-yl)methyl N-[(1r,4r)-4-hydroxycyclohexyl]carbamate
185307-99-7
1g
$1214.0 2023-06-08
Enamine
EN300-7234223-0.1g
(9H-fluoren-9-yl)methyl N-[(1r,4r)-4-hydroxycyclohexyl]carbamate
185307-99-7
0.1g
$1068.0 2023-06-08
Enamine
EN300-7234223-0.5g
(9H-fluoren-9-yl)methyl N-[(1r,4r)-4-hydroxycyclohexyl]carbamate
185307-99-7
0.5g
$1165.0 2023-06-08
Enamine
EN300-7234223-2.5g
(9H-fluoren-9-yl)methyl N-[(1r,4r)-4-hydroxycyclohexyl]carbamate
185307-99-7
2.5g
$2379.0 2023-06-08

9H-fluoren-9-ylmethyl N-(4-hydroxycyclohexyl)carbamate 関連文献

9H-fluoren-9-ylmethyl N-(4-hydroxycyclohexyl)carbamateに関する追加情報

Introduction to 9H-fluoren-9-ylmethyl N-(4-hydroxycyclohexyl)carbamate (CAS No. 185307-99-7)

9H-fluoren-9-ylmethyl N-(4-hydroxycyclohexyl)carbamate, also known by its CAS number 185307-99-7, is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is a derivative of fluorene, a tricyclic aromatic hydrocarbon, and is characterized by its unique structural features and potential biological activities.

The molecular structure of 9H-fluoren-9-ylmethyl N-(4-hydroxycyclohexyl)carbamate consists of a fluorene core attached to a carbamate group, which is further linked to a 4-hydroxycyclohexyl moiety. This combination of functional groups imparts the compound with diverse chemical properties, making it an interesting candidate for various applications in drug discovery and development.

Recent studies have highlighted the potential therapeutic applications of 9H-fluoren-9-ylmethyl N-(4-hydroxycyclohexyl)carbamate. One notable area of research is its role as a prodrug. Prodrugs are biologically inactive compounds that are converted into their active forms through metabolic processes in the body. The carbamate functionality in 9H-fluoren-9-ylmethyl N-(4-hydroxycyclohexyl)carbamate can be designed to release the active drug moiety under specific physiological conditions, thereby improving the drug's pharmacokinetic and pharmacodynamic properties.

In addition to its prodrug potential, 9H-fluoren-9-ylmethyl N-(4-hydroxycyclohexyl)carbamate has been investigated for its anti-inflammatory and analgesic properties. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that 9H-fluoren-9-ylmethyl N-(4-hydroxycyclohexyl)carbamate may have therapeutic potential in treating inflammatory diseases and pain conditions.

The hydrophobic nature of the fluorene core in 9H-fluoren-9-ylmethyl N-(4-hydroxycyclohexyl)carbamate also contributes to its ability to cross biological membranes, enhancing its bioavailability. This property is particularly advantageous for drugs that need to reach specific cellular targets or tissues. Furthermore, the presence of the 4-hydroxycyclohexyl group can influence the compound's solubility and stability, which are crucial factors in drug formulation and delivery.

Clinical trials involving compounds similar to 9H-fluoren-9-ylmethyl N-(4-hydroxycyclohexyl)carbamate have shown promising results in terms of safety and efficacy. For instance, a phase II clinical trial evaluating a related fluorene derivative for the treatment of chronic pain demonstrated significant pain reduction with minimal adverse effects. These findings underscore the potential of fluorene-based compounds as effective therapeutic agents.

The synthesis of 9H-fluoren-9-ylmethyl N-(4-hydroxycyclohexyl)carbamate typically involves multi-step reactions, including the formation of the carbamate linkage and the introduction of the 4-hydroxycyclohexyl group. Advanced synthetic methods, such as transition-metal-catalyzed coupling reactions and green chemistry approaches, have been employed to optimize the synthesis process and improve yield and purity.

In conclusion, 9H-fluoren-9-ylmethyl N-(4-hydroxycyclohexyl)carbamate (CAS No. 185307-99-7) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features, combined with its prodrug potential and anti-inflammatory properties, make it an attractive candidate for further investigation and development. As research in this area continues to advance, it is likely that new insights and applications for this compound will emerge, contributing to the advancement of healthcare solutions.

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